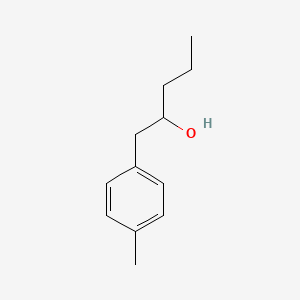
1-(4-Methylphenyl)-2-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-2-pentanol is an organic compound characterized by a phenyl ring substituted with a methyl group at the para position and a pentanol chain
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-2-pentanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-methylbenzyl chloride reacts with pentanal in the presence of magnesium and anhydrous ether to form the desired alcohol. The reaction conditions typically include a low temperature to control the exothermic nature of the reaction and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-(4-methylphenyl)-2-pentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve the reduction of the ketone to the alcohol.
化学反应分析
Types of Reactions: 1-(4-Methylphenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 1-(4-methylphenyl)-2-pentanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 1-(4-methylphenyl)-2-pentane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(4-methylphenyl)-2-chloropentane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 1-(4-Methylphenyl)-2-pentanone.
Reduction: 1-(4-Methylphenyl)-2-pentane.
Substitution: 1-(4-Methylphenyl)-2-chloropentane.
科学研究应用
1-(4-Methylphenyl)-2-pentanol has been studied for its diverse applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(4-Methylphenyl)-2-pentanol exerts its effects often involves nucleophilic substitution reactions. The 4-methylphenyl group facilitates regioselective functionalization of the aromatic ring, allowing for the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the functional groups introduced during chemical modifications.
相似化合物的比较
1-(4-Methylphenyl)-2-pentanol can be compared with similar compounds such as:
1-(4-Methylphenyl)-1-propanol: Shares a similar phenyl ring substitution but with a shorter carbon chain.
1-(4-Methylphenyl)-2-butanol: Similar structure with a different carbon chain length.
4-Methylpropiophenone: An aromatic ketone with a similar phenyl ring substitution but different functional groups.
Uniqueness: this compound is unique due to its specific combination of a phenyl ring with a methyl group and a pentanol chain, which provides distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
1-(4-methylphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-4-12(13)9-11-7-5-10(2)6-8-11/h5-8,12-13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKYLHFEJYDJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=C(C=C1)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














